molecular formula C14H13ClF6N6 B13392117 6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13392117
M. Wt: 414.74 g/mol
InChI Key: QCZAWDGAVJMPTA-UHFFFAOYSA-N
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Description

6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a triazine ring substituted with two trifluoropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridine-2-amine with 1,1,1-trifluoropropan-2-ylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Addition Reactions: The triazine ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of oxidized or reduced forms of the compound.

Scientific Research Applications

6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
  • 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid
  • ®-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol

Uniqueness

6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a chloropyridine ring and a triazine ring with trifluoropropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

The compound 6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C13H14ClF3N5\text{C}_{13}\text{H}_{14}\text{ClF}_3\text{N}_5

This indicates that the compound contains multiple functional groups that contribute to its biological activity. The presence of trifluoropropyl groups and a chloropyridine moiety enhances its interaction with biological targets.

Biological Activities

  • Anticancer Activity
    • Mechanism : The triazine ring system is known to interact with various cellular pathways involved in cancer cell proliferation and survival. Studies indicate that derivatives of triazines can inhibit key enzymes involved in tumor growth.
    • Case Study : In vitro studies have shown that similar triazine derivatives exhibit cytotoxic effects on different cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties
    • Mechanism : Compounds with triazine structures have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
    • Research Findings : A comparative study found that triazine derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
  • Anti-inflammatory Effects
    • Mechanism : Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.
    • Research Findings : Animal models have demonstrated reduced inflammation markers upon administration of triazine derivatives .

Research Findings Summary

Activity TypeMechanism DescriptionReference
AnticancerInduces apoptosis; disrupts cell cycle
AntimicrobialDisrupts membranes; interferes with metabolism
Anti-inflammatoryInhibits cytokines and COX-2

Potential Applications

Given its diverse biological activities, this compound may have potential applications in:

  • Cancer therapy as a chemotherapeutic agent.
  • Antimicrobial treatments for resistant strains.
  • Anti-inflammatory drugs for chronic diseases.

Properties

Molecular Formula

C14H13ClF6N6

Molecular Weight

414.74 g/mol

IUPAC Name

6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)

InChI Key

QCZAWDGAVJMPTA-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F

Origin of Product

United States

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